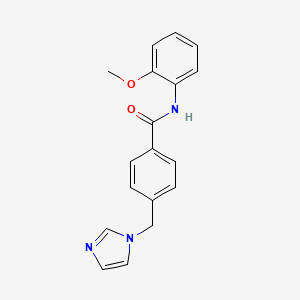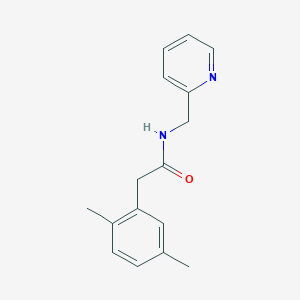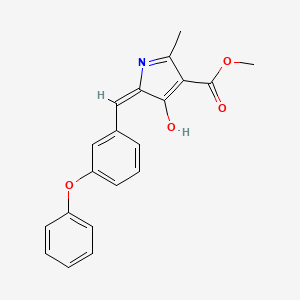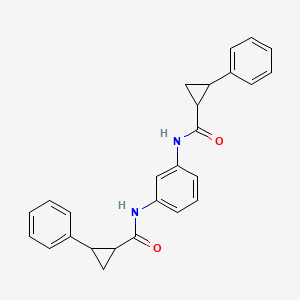
4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide, also known as 4-IBP, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of imidazole-based compounds and has been studied extensively for its biological and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation. It also inhibits the activity of the mammalian target of rapamycin (mTOR), which is involved in the regulation of cell growth and metabolism.
Biochemical and Physiological Effects:
4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide in lab experiments is that it has been extensively studied and its properties are well-known. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide. One area of research is to further elucidate its mechanism of action and identify the specific signaling pathways that it targets. Another area of research is to test its efficacy in animal models of cancer and other diseases. Additionally, there is potential for the development of analogs of 4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide with improved properties and efficacy. Overall, 4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide is a promising compound with potential therapeutic applications in various fields of medicine.
Métodos De Síntesis
The synthesis of 4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide involves a multi-step process that starts with the reaction of 2-methoxybenzoyl chloride with 1H-imidazole in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzaldehyde to yield the final product, 4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-cancer properties and has been tested in various cancer cell lines. Studies have also shown that 4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-17-5-3-2-4-16(17)20-18(22)15-8-6-14(7-9-15)12-21-11-10-19-13-21/h2-11,13H,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIJAWPKKDVTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B5975213.png)
![6-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5975219.png)
![2-chloro-N-({1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5975237.png)

![1-[2-({[2-(1H-imidazol-4-yl)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B5975242.png)
![4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione](/img/structure/B5975249.png)
![N-[2-(2-cycloheptylidenehydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5975257.png)
![N-(2-methoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5975258.png)

![2-[5-(1-isopropyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B5975269.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5975298.png)
![(2,6-dichlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5975299.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5975313.png)